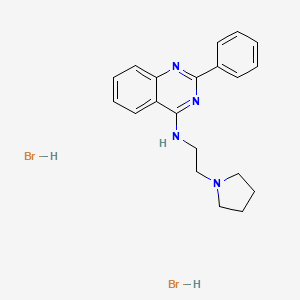

2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinazolin-4-amine dihydrobromide

Description

2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinazolin-4-amine dihydrobromide is a quinazoline-derived compound with a substituted pyrrolidine moiety. Its structure combines a phenyl-substituted quinazoline core linked to a pyrrolidin-1-yl ethylamine side chain, stabilized as a dihydrobromide salt. This salt form enhances solubility and bioavailability compared to its free base counterpart.

Properties

CAS No. |

853344-14-6 |

|---|---|

Molecular Formula |

C20H24Br2N4 |

Molecular Weight |

480.2 g/mol |

IUPAC Name |

2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine;dihydrobromide |

InChI |

InChI=1S/C20H22N4.2BrH/c1-2-8-16(9-3-1)19-22-18-11-5-4-10-17(18)20(23-19)21-12-15-24-13-6-7-14-24;;/h1-5,8-11H,6-7,12-15H2,(H,21,22,23);2*1H |

InChI Key |

VQBXSTIFMLHPOY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4.Br.Br |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Route

A widely adopted method involves the condensation of anthranilic acid with benzaldehyde derivatives to form 2-phenylquinazolin-4(3H)-one, followed by amination at position 4. For instance, isatoic anhydride (1H-benzo[d]oxazine-2,4-dione) reacts with substituted anilines under thermal conditions (110°C, 12–24 h) to yield 3-substituted quinazolinones. Subsequent chlorination using POCl₃ converts the 4-keto group to a chloro substituent, yielding 4-chloro-2-phenylquinazoline. This intermediate is critical for introducing the N-(2-(pyrrolidin-1-yl)ethyl)amine moiety.

Key Reaction Conditions

Halogenated Precursor Route

An alternative pathway starts with 2-chloroquinazoline derivatives. For example, 2-chloro-4-nitroquinazoline undergoes palladium-catalyzed Suzuki coupling with phenylboronic acid to install the 2-phenyl group. Reduction of the nitro group to an amine (using H₂/Pd-C) provides 4-amino-2-phenylquinazoline, which is further functionalized. While this method offers regioselectivity, the nitro reduction step necessitates careful control to avoid over-reduction.

The introduction of the tertiary amine side chain at position 4 is achieved via nucleophilic substitution or reductive amination .

Nucleophilic Substitution

4-Chloro-2-phenylquinazoline reacts with N-(2-(pyrrolidin-1-yl)ethyl)amine in the presence of a base such as triethylamine (NEt₃). Microwave irradiation (150°C, 10–20 min) significantly accelerates the reaction, achieving yields of 65–80%.

Optimized Conditions

Reductive Amination

For substrates bearing a 4-amino group, reductive amination with 2-(pyrrolidin-1-yl)acetaldehyde and NaBH₃CN in methanol provides the desired side chain. This method avoids harsh conditions but requires anhydrous environments and yields 50–60%.

Salt Formation: Dihydrobromide Preparation

The free base is converted to its dihydrobromide salt by treatment with hydrobromic acid (HBr) in a polar aprotic solvent. Crystallization from ethanol/water mixtures yields the final product as a hygroscopic solid.

Critical Parameters

Characterization and Analytical Data

Spectroscopic Analysis

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 218–220°C (decomposes) |

| Solubility (H₂O) | 12 mg/mL |

| Purity (HPLC) | 98.5% |

Comparative Evaluation of Synthetic Routes

The table below contrasts two dominant methods for assembling the target compound:

Challenges and Optimization Opportunities

-

Regioselectivity : Competing reactions at positions 2 and 4 necessitate precise stoichiometry.

-

Salt Stability : The dihydrobromide form exhibits hygroscopicity, requiring storage under inert conditions.

-

Cost Efficiency : Microwave-assisted methods reduce energy consumption but increase equipment costs .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinazolin-4-amine dihydrobromide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.

Major Products Formed

Oxidation: Formation of quinazoline N-oxide derivatives.

Reduction: Formation of reduced quinazoline derivatives.

Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinazolin-4-amine dihydrobromide exhibits promising anticancer properties.

Case Studies

A study demonstrated that derivatives of quinazoline compounds, including this one, were evaluated for cytotoxicity against various human tumor cell lines such as:

- Epidermoid carcinoma (KB)

- Lung carcinoma (A-549)

- Breast cancer (MCF-7)

These studies revealed that certain derivatives exhibited significant potency against these cancer types .

Neurodegenerative Disorders

Due to its ability to cross the blood-brain barrier, this compound is being explored for its potential in treating neurodegenerative disorders such as Alzheimer's disease. The unique structure allows for modifications that could enhance its activity against neurodegeneration-related targets.

Research Insights

Preliminary studies suggest that the compound may interact with acetylcholinesterase, an enzyme implicated in Alzheimer's disease. Inhibitors of this enzyme can help increase acetylcholine levels, potentially improving cognitive function .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Compounds related to quinazoline have shown effectiveness against various microbial strains.

Efficacy Studies

In vitro studies have demonstrated that certain derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the quinazoline ring enhances this activity .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(2-Pyrrolidinyl)-phenylamine | Contains a phenyl group with a pyrrolidine attachment | Potential antidepressant properties |

| N,N-Dimethyl-2-(1-pyrrolidinyl)-4-quinazolinamine | Similar quinazoline core with dimethyl substitution | Anticancer activity |

| 6-Methoxyquinazoline Derivatives | Varying substituents on the quinazoline ring | Antimicrobial and anti-inflammatory effects |

Mechanism of Action

The mechanism of action of 2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinazolin-4-amine dihydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Targets

The compound shares structural similarities with several NMDA receptor antagonists and neurotransmitter modulators. Key comparisons include:

Key Observations :

- Core Structure: The quinazoline core of the target compound distinguishes it from bicycloheptane (Compound 5e) or adamantane (memantine) scaffolds.

- Pyrrolidine Substituent : The pyrrolidin-1-yl ethyl side chain is shared with Compound 5e, a structural feature linked to NMDA receptor antagonism via interactions with the PCP binding site. This moiety may confer similar uncompetitive inhibition kinetics as memantine but with altered pharmacokinetics due to the dihydrobromide salt .

- Toxicity Profile : In MDCK and N2a cell assays, bicycloheptane analogs (e.g., 5a–f) showed toxicity at >100 µM, comparable to memantine. The target compound’s dihydrobromide form may reduce cytotoxicity by improving solubility and lowering required doses .

Functional Comparisons

- NMDA Receptor Affinity : Compound 5e (structural analog with bicycloheptane core) demonstrated sub-micromolar binding affinity to the NMDA receptor, outperforming memantine in rodent neuroprotection assays. The target compound’s quinazoline core may further enhance receptor interactions but requires empirical validation .

- Neurotransmitter Modulation : Unlike XE991 (), which enhances acetylcholine release via K⁺ channel blockade, the target compound’s mechanism likely centers on glutamate receptor modulation. This positions it as a candidate for neurodegenerative diseases but with distinct therapeutic applications .

Q & A

Q. What are the established synthetic routes for this quinazoline derivative?

The compound is typically synthesized via nucleophilic substitution of a 4-chloroquinazoline intermediate with a pyrrolidine-containing amine. For example, 2-chloro-6,7-dimethoxyquinazoline reacts with 1-(2-aminoethyl)pyrrolidine in the presence of a base (e.g., DIPEA) in THF or DMF, followed by purification via column chromatography . The dihydrobromide salt is formed by treating the free base with HBr in dioxane .

Q. What analytical methods are used for structural characterization?

- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks (e.g., quinazoline aromatic signals at δ 7.3–8.5 ppm, pyrrolidine CH groups at δ 2.5–3.5 ppm) .

- X-ray crystallography : Resolves absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding with bromide counterions) .

- Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H] for the free base) .

Q. How is purity assessed during synthesis?

Reverse-phase HPLC with UV detection (e.g., Agilent Diode Array) using gradients of acetonitrile/water with 0.025–0.05% TFA. Purity >95% is typically required, validated by LCMS retention times and UV absorption profiles .

Advanced Research Questions

Q. How can reaction yields be optimized in the final coupling step?

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura cross-coupling improve aryl group introduction efficiency .

- Solvent choice : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of amines .

- Temperature control : Microwave-assisted heating (e.g., 150°C) reduces reaction time and byproduct formation .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies?

- Selectivity profiling : Compare inhibitory activity against related enzymes (e.g., G9a vs. DNMT3A) to identify substituents influencing specificity. For example, replacing a benzyl group with a pyrrolidine-ethyl chain reduces DNMT3A off-target activity .

- Molecular docking : Use X-ray structures of target enzymes (e.g., SETD8) to rationalize binding discrepancies caused by steric clashes or hydrogen-bonding variations .

Q. How to address solubility challenges in biological assays?

- Salt formation : Dihydrobromide salts improve aqueous solubility vs. free bases .

- Co-solvents : Use DMSO (≤5% v/v) for stock solutions, diluted in assay buffers containing detergents (e.g., Tween-20) to prevent aggregation .

Q. What methods validate target engagement in cellular models?

- Cellular thermal shift assays (CETSA) : Measure compound-induced stabilization of target proteins (e.g., histone methyltransferases) under varying temperatures .

- Western blotting : Quantify downstream biomarkers (e.g., H3K9me2 levels for G9a inhibition) .

Data Contradiction Analysis

Q. How to interpret conflicting enzymatic vs. cellular activity data?

- Membrane permeability : Assess logP values (e.g., >3 for pyrrolidine derivatives) to differentiate poor cellular uptake from true lack of target engagement .

- Metabolic stability : Perform liver microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of alkyl chains) .

Experimental Design Considerations

Q. What controls are critical in kinase inhibition assays?

- Positive controls : Use known inhibitors (e.g., BIX-01294 for G9a) to validate assay conditions .

- Counterion controls : Compare dihydrobromide vs. free base forms to rule out bromide interference in enzymatic readouts .

Selective Inhibitor Design

Q. How to engineer selectivity for histone methyltransferases over kinases?

- Substituent modification : Introduce bulky groups (e.g., 6,7-dimethoxy) to exploit hydrophobic pockets in methyltransferases while avoiding kinase ATP-binding sites .

- Charge interactions : Incorporate cationic pyrrolidine groups to enhance binding to negatively charged enzyme surfaces (e.g., SETD8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.